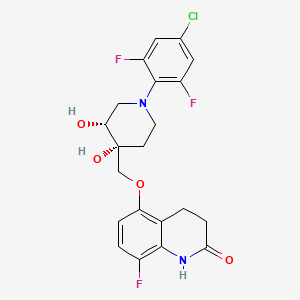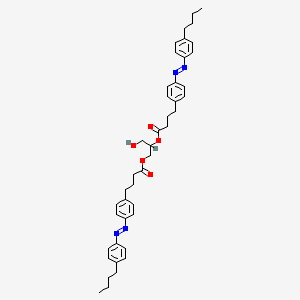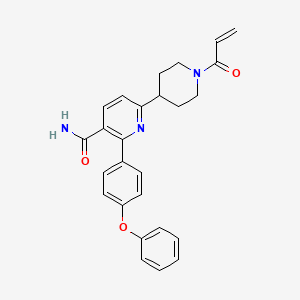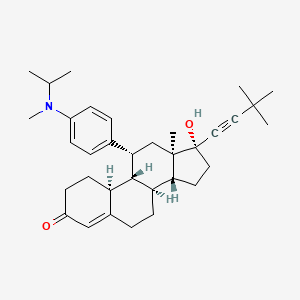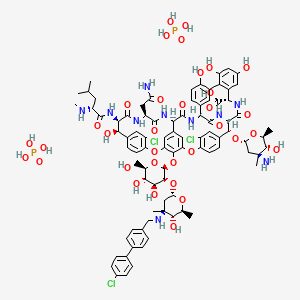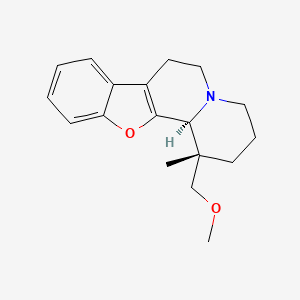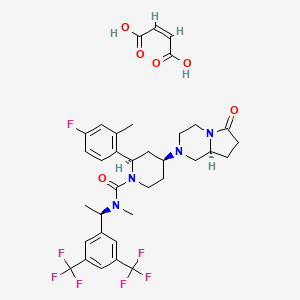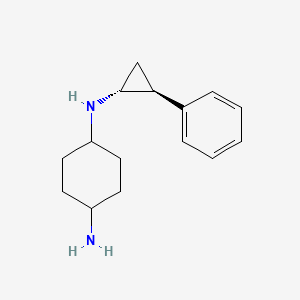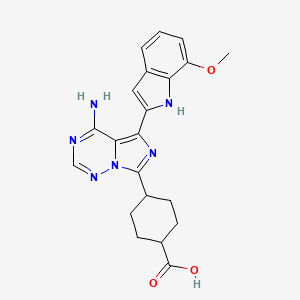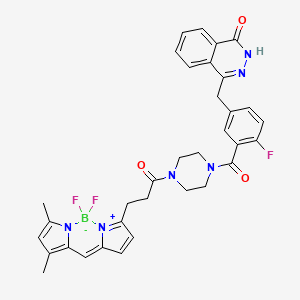
Parpi-fl
Vue d'ensemble
Description
Olaparib-bodipy FL is a compound that combines the properties of olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor, with bodipy FL, a fluorescent dye. This combination allows for the dual functionality of targeting PARP enzymes and providing a fluorescent signal for imaging purposes. Olaparib is known for its use in cancer therapy, particularly in treating BRCA-mutated cancers, while bodipy FL is widely used in fluorescence-based imaging techniques .
Applications De Recherche Scientifique
Olaparib-bodipy FL has a wide range of scientific research applications, including:
Chemistry: Used as a probe in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in fluorescence-based imaging techniques to study cellular processes and molecular interactions.
Medicine: Utilized in cancer research to target PARP enzymes and visualize cancer cells.
Industry: Applied in the development of diagnostic tools and imaging agents for various industrial applications
Mécanisme D'action
Olaparib-bodipy FL exerts its effects by inhibiting PARP enzymes, which play a crucial role in DNA repair. By inhibiting these enzymes, olaparib-bodipy FL induces DNA damage in cancer cells, leading to cell death. The fluorescent component of bodipy FL allows for the visualization of the compound’s distribution and target engagement in cells .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Parpi-fl plays a crucial role in biochemical reactions. It interacts with the enzyme PARP1, a key player in DNA damage repair . The interaction between this compound and PARP1 is characterized by the formation of complexes that can be studied using advanced fluorescence-based methods . This interaction is crucial for understanding the mechanism of action of this compound and its effects on cellular processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with PARP1, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in cancer cells, this compound can disrupt the DNA repair pathways, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically with the enzyme PARP1 . This compound inhibits the activity of PARP1, leading to an accumulation of DNA damage in the cell . This accumulation of DNA damage can lead to cell death, particularly in cancer cells that have deficiencies in other DNA repair pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is metabolically stable and clears quickly from the circulation . It has also been observed that the uptake of this compound in tumor cells is closely correlated with PARP1 expression levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. High tumor uptake and residency time have been observed in both intratumoral and intravenous administration of this compound
Metabolic Pathways
This compound is involved in the DNA damage repair pathway, interacting with the enzyme PARP1 . This interaction disrupts the normal function of PARP1, leading to an accumulation of DNA damage in the cell
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is still being researched. It has been observed to accumulate selectively in tumor tissues due to high PARP1 expression
Subcellular Localization
The subcellular localization of this compound has been observed in the nucleus of cells . This localization is crucial for its activity, as it allows this compound to interact with PARP1, which is also located in the nucleus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of olaparib involves several steps, starting with the preparation of intermediates such as 4-[(3-[(4-cyclopropylcarbonyl)piperazin-1-yl]carbonyl)-4-fluorophenyl]methyl(2H)phthalazin-1-one. This intermediate is then reacted with bodipy FL under specific conditions to form olaparib-bodipy FL. The reaction typically involves the use of amide solvents and hydrazine .
Industrial Production Methods
Industrial production of olaparib-bodipy FL follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of less toxic compounds and improved yields are some of the benefits of the industrial methods .
Analyse Des Réactions Chimiques
Types of Reactions
Olaparib-bodipy FL undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of olaparib-bodipy FL, while reduction reactions may yield reduced forms of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Olaparib: A PARP inhibitor used in cancer therapy.
Rucaparib: Another PARP inhibitor with similar applications.
Niraparib: A PARP inhibitor used in the treatment of ovarian cancer.
Uniqueness
Olaparib-bodipy FL is unique due to its dual functionality of targeting PARP enzymes and providing a fluorescent signal for imaging. This combination allows for real-time visualization of the compound’s distribution and target engagement, which is not possible with other PARP inhibitors .
Propriétés
IUPAC Name |
4-[[3-[4-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoyl]piperazine-1-carbonyl]-4-fluorophenyl]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32BF3N6O3/c1-21-17-22(2)43-31(21)20-25-9-8-24(44(25)35(43,37)38)10-12-32(45)41-13-15-42(16-14-41)34(47)28-18-23(7-11-29(28)36)19-30-26-5-3-4-6-27(26)33(46)40-39-30/h3-9,11,17-18,20H,10,12-16,19H2,1-2H3,(H,40,46) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUTVNUEFKPBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32BF3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
640.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380359-84-1 | |
| Record name | Olaparib-bodipy FL | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1380359841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Olaparib-bodipy FL | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16263 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | OLAPARIB-BODIPY FL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMX54372EH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
A: Parpi-FL is a fluorescently labeled small-molecule inhibitor that specifically binds to Poly(ADP-ribose) polymerase 1 (PARP1). [, , ] PARP1 is a nuclear enzyme overexpressed in certain cancer cells, playing a crucial role in DNA repair and tumor survival. [, ] By binding to PARP1, this compound inhibits its activity, potentially leading to impaired DNA repair and ultimately tumor cell death. [, ]
ANone: While the provided research papers focus on this compound's application as an imaging agent, they don't delve into its detailed structural characterization. More specific information about its molecular formula, weight, and spectroscopic data may require consulting the compound's synthesis protocol or manufacturer information.
A: Yes, preclinical and clinical studies highlight the potential of this compound-based optical imaging for early cancer detection and delineation, particularly in oral, esophageal, and oropharyngeal cancers. [, , ]
A: Studies have shown significantly higher uptake of this compound in tumor cells compared to normal cells, attributed to the overexpression of PARP1 in various cancers. [, , ]
A: Research indicates that while this compound uptake is inherently selective, it increases in response to DNA damage, such as that induced by radiation therapy. This suggests its potential for monitoring radiation treatment response. []
A: Yes, research has explored the feasibility of using this compound in intraoperative settings for real-time tumor margin assessment. A topical staining protocol demonstrated high sensitivity and specificity in identifying tumor margins in fresh oral cancer tissues. []
ANone: this compound offers several advantages:
- Molecular Specificity: Targets PARP1, overexpressed in many cancers, enhancing detection accuracy. [, ]
- Real-time Imaging: Enables immediate visualization of tumor margins during surgery. []
- Topical Application: Allows for non-invasive imaging in accessible cancers like oral cancer. [, ]
- Improved Diagnostic Accuracy: Combining this compound fluorescence with reflectance confocal microscopy enhances the detection of certain cancers, such as basal cell carcinoma. [, ]
ANone: Yes, research has investigated this compound's potential in other cancer types, including:
- Basal Cell Carcinoma: Demonstrated improved detection with combined fluorescence and reflectance contrast. [, ]
- Cervical Cancer: Showed potential for identifying tumor cells during colposcopy procedures. [, ]
- Small Cell Lung Cancer: Nanoemulsion-encapsulated this compound effectively delineated subcutaneous xenografts in mouse models. []
- Glioblastoma: Investigated for optical and PET imaging of PARP1 in glioblastoma models. [, ]
- Melanoma: PARP1 expression in melanocytic lesions was studied for potential this compound based molecular diagnosis. []
ANone: Nanoemulsion encapsulation of this compound has been shown to:
- Increase blood half-life: Improves the pharmacokinetic profile and extends its circulation time. []
- Enhance tumor targeting: Allows for passive accumulation in tumors due to the enhanced permeability and retention effect. []
- Improve therapeutic efficacy: Enhances drug delivery to the tumor site, potentially increasing treatment efficacy. []
ANone: While the provided research primarily focuses on imaging applications, various analytical techniques can be employed to characterize and quantify this compound, including:
ANone: Although the research provided focuses on this compound as an imaging agent, resistance mechanisms are relevant to its parent compound, olaparib, which is a PARP inhibitor. Resistance mechanisms to PARP inhibitors can include:
ANone: PARP1 overexpression is frequently observed in various cancer types and is often associated with:
A: Yes, preclinical studies have explored the feasibility of using this compound for fluorescence-guided surgery in mouse models of oral cancer. [] The specific fluorescence emitted by this compound when bound to PARP1 allows surgeons to visualize tumor margins in real-time, potentially enabling more precise tumor resection.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




